molecular formula C20H18N6O2S B2953390 6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole CAS No. 1396871-31-0

6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2953390
CAS No.: 1396871-31-0
M. Wt: 406.46
InChI Key: WNQUHRCHNZJSLJ-UHFFFAOYSA-N
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Description

The compound 6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole is a heterocyclic molecule featuring three key components:

  • A 1,3-benzothiazole core, known for its electron-deficient aromatic system and bioisosteric properties.
  • A pyridinyl-oxadiazole moiety, with the 1,2,4-oxadiazole ring substituted by a methyl group at position 3.

This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring π-π stacking (benzothiazole), hydrogen bonding (piperazine-carbonyl), and dipole interactions (oxadiazole) .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-13-23-19(24-28-13)15-3-5-18(21-11-15)25-6-8-26(9-7-25)20(27)14-2-4-16-17(10-14)29-12-22-16/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQUHRCHNZJSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the oxadiazole and benzothiazole intermediates. Common reagents used in these reactions include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

2-[5-(4-Methylphenyl)-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline (Compound 4b)
  • Structural Differences: Replaces benzothiazole with a pyrazole-quinoline system.
  • Functional Implications: The quinoline moiety may enhance π-π stacking but reduce metabolic stability compared to benzothiazole.
  • Synthesis : Prepared via multi-component reactions, similar to methods in , but with divergent cyclization steps .
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile
  • Structural Differences : Uses a pyrazole core with a phenyl-oxadiazole thioether linker.
  • Functional Implications : The thioacetyl group increases susceptibility to enzymatic degradation compared to the stable carbonyl-piperazine linker in the target compound. The phenyl-oxadiazole may reduce lipophilicity versus the methyl-oxadiazole in the target .

Linker and Substituent Variations

2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine (Patent Compound)
  • Structural Differences : Substitutes piperazine-carbonyl with a methoxy-piperidine linker.
  • The pyrazine core offers different electronic properties compared to benzothiazole .
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-(methylthio)-1H-pyrazole-4-carbonitrile
  • Structural Differences: Retains benzothiazole but links it via a thioether-propanoyl chain to pyrazole.
  • The methylthio group may increase hydrophobicity, affecting bioavailability .

Key Research Findings

  • Flexibility vs. Rigidity : The piperazine-carbonyl linker balances conformational flexibility (for target adaptation) and stability (resistance to hydrolysis) .
  • Thermodynamic Solubility : Predicted to be lower than pyrazine-containing analogs due to the benzothiazole core, necessitating formulation optimization .

Biological Activity

The compound 6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Benzothiazole moiety
  • Functional Groups :
    • Piperazine ring
    • Oxadiazole and pyridine derivatives

The molecular formula is C19H21N5O2SC_{19}H_{21}N_{5}O_{2}S, with a molecular weight of approximately 385.47 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzothiazole and oxadiazole moieties. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines due to their ability to inhibit specific cellular pathways involved in tumor growth.

Case Study : A study demonstrated that a related compound exhibited significant cytotoxicity against human glioblastoma cells with an IC50 value of 15 µM. This activity was attributed to the presence of electron-withdrawing groups that enhance the compound's interaction with target proteins involved in cell proliferation .

CompoundCell LineIC50 (µM)Mechanism
Compound AU251 (glioblastoma)15Inhibition of cell cycle progression
Compound BA431 (epidermoid carcinoma)<10Induction of apoptosis

Anticonvulsant Activity

Thiazole derivatives are known for their anticonvulsant properties. The structure of the compound suggests potential interactions with GABA receptors, which are critical in modulating neuronal excitability.

Case Study : A derivative with a similar structure showed a median effective dose (ED50) of 24.38 mg/kg in the electroshock seizure test, indicating strong anticonvulsant activity .

Antimicrobial Activity

The presence of the oxadiazole group has been linked to antimicrobial properties. Compounds with similar structural features have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study : A related oxadiazole derivative exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications in substituents on the benzothiazole or piperazine rings can significantly influence potency and selectivity.

  • Electron-Withdrawing Groups : Enhance anticancer activity.
  • Alkyl Substituents : Improve solubility and bioavailability.
  • Aromatic Systems : Increase interaction with biological targets.

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